molecular formula C₆₂H₈₈CoN₁₄O₁₆P B058072 Nitritocobalamin CAS No. 20623-13-6

Nitritocobalamin

Cat. No. B058072
CAS RN: 20623-13-6
M. Wt: 1375.4 g/mol
InChI Key: UUWYBLVKLIHDAU-UHFFFAOYSA-K
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Description

Synthesis Analysis

Nitritocobalamin synthesis is intricately linked to the reactivity and transformations of cobalamin derivatives. Studies have shown that nitrite impurities in aqueous solutions can react with aquacobalamin, leading to the formation of nitritocobalamin, highlighting the importance of chemical purity in experimental setups and the potential for inadvertent synthesis of nitrite complexes in biological settings (Wolak et al., 2000).

Molecular Structure Analysis

The structural complexity of cobalamin is a significant factor in its chemical reactivity and biological function. Research into cobalamin analogs, such as nitrocobalamin and sulfitocobalamin, provides insights into the molecular structure and its impact on chemical properties and reactivity. These studies have contributed to a broader understanding of cobalamin derivatives' structural features and their implications for chemical behavior and biological activity (Suarez-Moreira et al., 2006).

Chemical Reactions and Properties

Nitritocobalamin participates in various chemical reactions, notably involving nitrogen oxides and nitrite ions. These interactions can lead to the formation of complexes with altered cobalt oxidation states and have implications for understanding the biological functions of cobalamin derivatives. The reactivity of nitritocobalamin with nitrogen dioxide and its role in the formation of nitrosyl complexes have been subjects of kinetic and mechanistic studies, revealing the compound's potential to engage in biologically relevant redox processes (Dassanayake et al., 2015).

Physical Properties Analysis

The physical properties of nitritocobalamin, including its spectroscopic characteristics and interactions with light, play a crucial role in its chemical behavior and reactivity. Spectroscopic studies have provided valuable information on the electronic and structural properties of cobalamin derivatives, aiding in the understanding of their functional roles in biological systems and their potential applications in biotechnology and medicine (Liptak & Brunold, 2006).

Chemical Properties Analysis

The chemical properties of nitritocobalamin, influenced by its complex structure and the cobalt ion's oxidation state, determine its reactivity and biological function. Studies on the interactions of cobalamin derivatives with nitric oxide and nitrite ions have shed light on the mechanisms of action and the potential therapeutic applications of these compounds, particularly in the context of their reactivity with other biomolecules and their role in enzymatic processes (Brouwer et al., 1996).

Scientific Research Applications

  • Antitumor Activity and Apoptosis Induction : Bauer et al. (2002) investigated the antitumor activity of nitrosylcobalamin (NO-Cbl), which is closely related to nitritocobalamin. They found that NO-Cbl inhibited tumor growth by activating the extrinsic apoptotic pathway, with increased expression of the transcobalamin II receptor (TC II-R) enhancing its antitumor effects both in vitro and in vivo (Bauer et al., 2002).

  • Interactions in Assays and Binding Affinities : Muhammad, Briggs, and Jones (1993) observed that cobalamins, including nitritocobalamin, can be converted into various derivatives during extraction procedures in assays, affecting the binding affinity for intrinsic factors. This finding is important for the accurate measurement of vitamin B12 forms in biological samples (Muhammad, Briggs, & Jones, 1993).

  • Role in B12 Trafficking and Potential Therapeutic Uses : Mascarenhas, Gherasim, and Banerjee (2019) explored the role of CblC, a human B12 trafficking chaperone, in processing nitrosylcobalamin and nitritocobalamin. Their findings suggest that CblC's interaction with these compounds could have implications in cellular B12 metabolism and potentially in therapeutic applications (Mascarenhas, Gherasim, & Banerjee, 2019).

properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYBLVKLIHDAU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H88CoN14O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitritocobalamin

CAS RN

20623-13-6
Record name Nitrocobalamin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20623-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitritocobalamin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitritocobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
JM Anes, RA Beck, JJ Brink, RJ Goldberg - Journal of Chromatography B …, 1994 - Elsevier
The previously reported ability of SP-Sephadex C 25 column chromatography for partitioning biologically important cobalamins has been modified to include analytical separation of …
Number of citations: 13 www.sciencedirect.com
WS Beck - Handbook of vitamins, 2001 - gmpua.com
… Other such compounds are hydroxocobalamin (or the basic product of its combination with H+, aquacobalamin) and nitritocobalamin. The ligand below the plane can also be replaced. …
Number of citations: 16 gmpua.com
K Muhammad, D Briggs, G Jones - Food chemistry, 1993 - Elsevier
… equal to that of methylcobalamin, dicyanocobalamin and nitritocobalamin, but not to that of … cyanocobalamin, methylcobalamin, dicyanocobalamin or nitritocobalamin before the assay. …
Number of citations: 9 www.sciencedirect.com
K Muhammad, D Briggs, G Jones - Food chemistry, 1993 - Elsevier
… , methylcobalamin, dicyanocobalamin and nitritocobalamin, depending on the form of endogenous … , sulphitocobalamin, dicyanocobalamin and nitritocobalamin but lower than that to …
Number of citations: 17 www.sciencedirect.com
JF Adams, F McEwan - Journal of clinical pathology, 1971 - jcp.bmj.com
… Sulphitocobalamin in water is as active as cyanocobalamin and hydroxocobalamin but nitritocobalamin is less active. Factor B, the monocarboxylic acids of cyanocobalamin and …
Number of citations: 4 jcp.bmj.com
EL Smith, S Ball, DM Ireland - Biochemical Journal, 1952 - ncbi.nlm.nih.gov
… Vitamin B120 (nitritocobalamin) is also slowly converted into sulphitocobalamin on treatment with sulphite. Conversely, sulphitocobalamin is converted into nitritocobalamin by treatment …
Number of citations: 36 www.ncbi.nlm.nih.gov
RN Mascarenhas, C Gherasim… - The FASEB …, 2019 - Wiley Online Library
… However, the ready oxidation of NOCbl to nitritocobalamin (NO 2 Cbl) was not taken into consideration. In this study, we have investigated the reactivity of human CblC towards NOCbl …
Number of citations: 0 faseb.onlinelibrary.wiley.com
B Ellis, V Petrow - Journal of Pharmacy and Pharmacology, 1952 - academic.oup.com
… The first of these, to which such compounds as cyanocobalamin (vitamin B,& nitritocobalamin (vitamin B1%) and thiocyanatocobalamin belong, do not dissociate appreciably in …
Number of citations: 6 academic.oup.com
R Bonnett - Chemical Reviews, 1963 - ACS Publications
I. Introduction The aim of this review is to summarize and discuss the chemistry of the vitamin Bi2 group. Such a dis-cussion is made apposite by the recent developments in this series, …
Number of citations: 280 pubs.acs.org
LA Maiorova, SI Erokhina, M Pisani, G Barucca… - Colloids and Surfaces B …, 2019 - Elsevier
Targeted delivery of vitamins to a desirable area is an active branch in a modern pharmacology. The most important and difficult delivery of vitamin B 12 is that to bone marrow and …
Number of citations: 33 www.sciencedirect.com

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